N-((4-(2,5-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

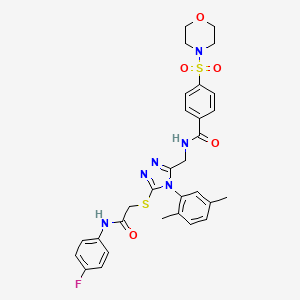

N-((4-(2,5-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a structurally complex 1,2,4-triazole derivative with multiple pharmacophoric groups. Its core 1,2,4-triazole ring is substituted at positions 3, 4, and 5:

- Position 4: A 2,5-dimethylphenyl group, contributing steric bulk and hydrophobic interactions.

- Position 3: A methyl group connected to a 4-(morpholinosulfonyl)benzamide group, enhancing solubility and binding affinity via sulfonyl and morpholine functionalities.

This compound is hypothesized to target enzymes or receptors requiring triazole-based scaffolds, such as leukotriene biosynthesis inhibitors (e.g., 5-lipoxygenase-activating protein) or antiviral agents . Its design leverages substituent diversity to optimize pharmacokinetic properties and bioactivity.

Properties

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN6O5S2/c1-20-3-4-21(2)26(17-20)37-27(34-35-30(37)43-19-28(38)33-24-9-7-23(31)8-10-24)18-32-29(39)22-5-11-25(12-6-22)44(40,41)36-13-15-42-16-14-36/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,39)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUROMCVZJDIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex compound with significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes a triazole ring, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of 426.54 g/mol. The presence of various functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Breast cancer (MCF7), colon cancer (HT29), lung cancer (A549), and prostate cancer (PC3).

- IC50 Values : Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like etoposide .

The compound acts primarily through the inhibition of topoisomerase II , an enzyme critical for DNA replication and cell division. Molecular docking studies suggest that it binds effectively to the enzyme's active site, disrupting its function and leading to apoptosis in cancer cells. Additionally, the compound induces the production of reactive oxygen species (ROS) , further contributing to its cytotoxic effects .

Antimicrobial Activity

Apart from its anticancer properties, the compound also exhibits antimicrobial activity against several pathogenic strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values ranging from 8 to 32 µg/mL against these pathogens.

Case Studies

- Study on Anticancer Effects : A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and tested their effects on human cancer cell lines. The findings indicated that compounds with similar structures to our target compound exhibited significant cytotoxicity against breast and colon cancer cells while maintaining low toxicity towards normal cells .

- Antimicrobial Evaluation : Another research highlighted the antimicrobial potential of thiazole derivatives against drug-resistant strains of bacteria and fungi. The tested compounds showed effective inhibition at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating infections .

Comparison with Similar Compounds

Substituent Impact Analysis:

- Fluorine in the 4-fluorophenylamino group enhances electronegativity and metabolic stability versus non-fluorinated analogues .

- Sulfonyl and Morpholine Groups: The morpholinosulfonyl benzamide group improves aqueous solubility compared to alkyl chains (e.g., butylphenyl in ) or simple sulfonamides .

- Thioether Linkers :

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

- Solubility: The morpholinosulfonyl group increases polarity (logP ~2.5 estimated) versus butylphenyl (logP ~4.0 in ) or thiophenyl (logP ~3.2 in ).

Research Findings and Implications

Bioactivity Optimization: The target’s combination of fluorophenyl and morpholinosulfonyl groups balances lipophilicity and solubility, critical for oral bioavailability . Thioether flexibility may enhance target binding versus rigid analogues (e.g., ).

Structural Uniqueness: No direct analogues with 2,5-dimethylphenyl substituents are reported in the literature, suggesting unexplored SAR for this scaffold .

Future Directions :

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions to assemble the triazole core and benzamide moieties.

- Thioether linkage formation using mercaptoacetic acid derivatives (e.g., 2-((4-fluorophenyl)amino)-2-oxoethyl thiol) under basic conditions.

- Purification via column chromatography or recrystallization. Characterization should include NMR (¹H/¹³C) , LC-MS , and FT-IR to confirm structural integrity .

Q. How can the molecular structure be validated post-synthesis?

Use X-ray crystallography for unambiguous confirmation of stereochemistry and substituent positioning, as demonstrated in triazole-based analogs . For rapid validation, 2D-NMR (e.g., HSQC, HMBC) can resolve connectivity ambiguities, particularly for sulfonyl and morpholine groups .

Q. What spectroscopic methods are suitable for purity assessment?

- High-performance liquid chromatography (HPLC) with UV detection at 254 nm for quantifying impurities.

- Differential scanning calorimetry (DSC) to detect polymorphic forms.

- Spectrofluorometry (if applicable) to assess fluorescence properties, as seen in structurally related benzamides .

Advanced Research Questions

Q. How can reaction conditions be optimized for the triazole ring formation?

Implement Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

- Central composite design to identify optimal conditions for cyclocondensation.

- Response surface methodology to maximize yield while minimizing byproducts. This approach aligns with flow-chemistry optimizations in complex heterocycle syntheses .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Standardize assay protocols (e.g., MIC values for antimicrobial studies) using reference strains and controls.

- Orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate target engagement.

- Meta-analysis of literature data to identify confounding variables (e.g., solvent effects in in vitro assays). Evidence from thieno-pyrimidine derivatives highlights the importance of assay consistency .

Q. How can molecular interactions (e.g., protein binding) be elucidated?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.

- Molecular docking simulations using crystallographic data (e.g., PDB entries) to model interactions with target proteins.

- SAR studies to correlate substituent effects (e.g., fluorophenyl vs. methylphenyl) with activity, as seen in triazole-carboxamide analogs .

Q. What analytical approaches address spectral data contradictions (e.g., NMR peak splitting)?

- Variable-temperature NMR to probe dynamic effects (e.g., hindered rotation in sulfonamide groups).

- Deuterium exchange experiments to identify labile protons.

- Computational modeling (DFT calculations) to predict chemical shifts and assign ambiguous signals, as applied in fluorophenyl-thiadiazole studies .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for in vivo efficacy?

- Use Hill equation modeling to calculate EC₅₀/IC₅₀ values.

- Incorporate pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to correlate exposure with effect.

- Reference protocols from morpholine-sulfonamide derivatives for dose-ranging strategies .

Q. What statistical methods are recommended for high-throughput screening (HTS) data?

- Z-score normalization to account for plate-to-plate variability.

- False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for large datasets.

- Principal component analysis (PCA) to identify outlier compounds or assay artifacts.

Conflict Resolution in Structural Assignments

Q. How to resolve ambiguities in regiochemistry during triazole synthesis?

- NOESY/ROESY NMR to detect spatial proximity between substituents.

- Single-crystal X-ray analysis for definitive regiochemical assignment, as demonstrated in triazol-3-yl derivatives .

- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen incorporation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.